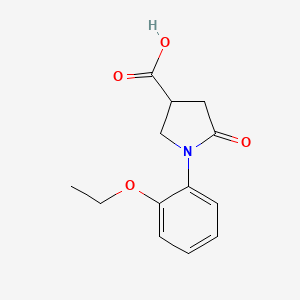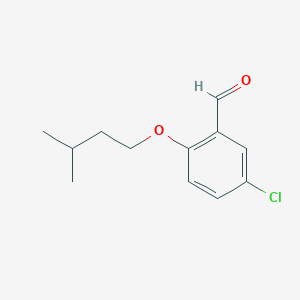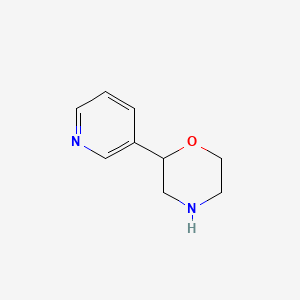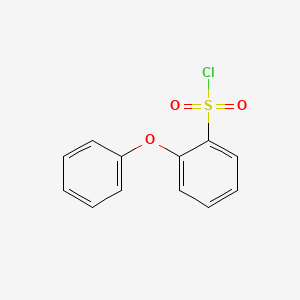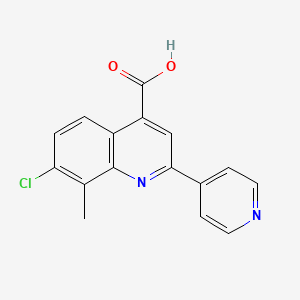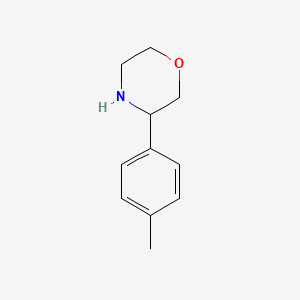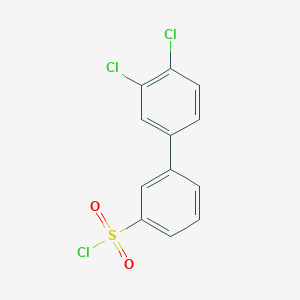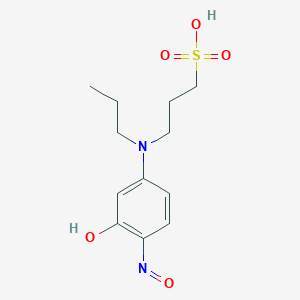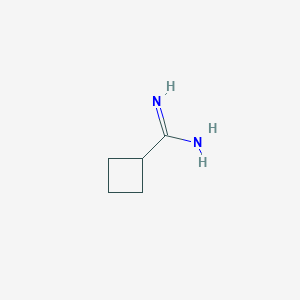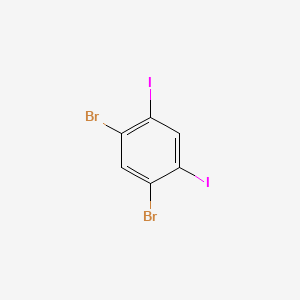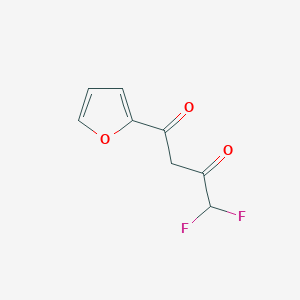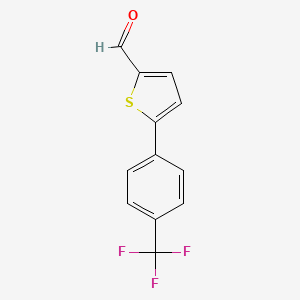
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde
Vue d'ensemble
Description
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a chemical compound with the CAS Number: 343604-31-9 . It has a molecular weight of 256.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-[4-(trifluoromethyl)phenyl]-2-thiophenecarbaldehyde . The InChI code is 1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted melting point of 106.47° C and a predicted boiling point of 328.8° C at 760 mmHg . The predicted density is 1.4 g/cm^3 . The refractive index is predicted to be n 20D 1.56 .Applications De Recherche Scientifique
Synthesis and Characterization
- A study demonstrated the synthesis of a molecule containing thiophene-2-carbaldehyde using a reaction involving ammonium bifluoride as a catalyst. The focus was on the formation of a molecule with distinct aryl rings, including thiophene (Crundwell & Crundwell, 2019).
- Another research described the photochemical synthesis of phenyl-2-thienyl derivatives, showcasing the reactivity of thiophene-2-carbaldehyde derivatives under specific conditions (Antonioletti et al., 1986).
Biological Evaluation
- The biological activities of various 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, were explored. These compounds exhibited notable antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities (Ali et al., 2013).
Material Science Applications
- Research on a novel phenyl-thiophene-2-carbaldehyde compound-based flexible substrate material highlighted its potential in applications requiring optical and microwave characteristics. The study explored the dielectric constant, loss tangent, and optical bandgap of this material (Rahman et al., 2016).
Photophysical Properties
- A study focused on the optical properties of 4H-Thieno[3,2-c]chromene-2-carbaldehydes, synthesized from thiophene-2-carbaldehyde derivatives, exploring their potential as covert marking pigments (Ulyankin et al., 2021).
- Another investigation looked at the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines, derived from thiophene-2-carbaldehyde, highlighting their fluorescence quantum yields and potential application as invisible ink dyes (Bogza et al., 2018).
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOHHLGLJHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405455 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | |
CAS RN |
343604-31-9 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


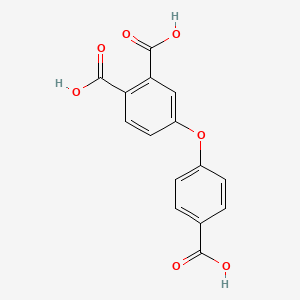
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)
